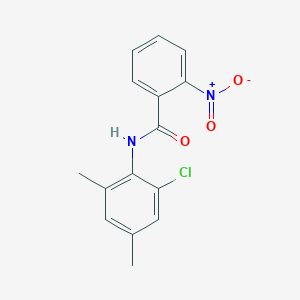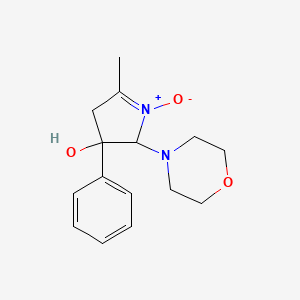
N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0614700 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypoxia-Selective Antitumor Agents
A study by Palmer et al. (1996) examined the synthesis and hypoxic cell cytotoxicity of regioisomers of a hypoxia-selective cytotoxin, which includes the compound . These compounds were tested for their selectivity in targeting hypoxic (low oxygen) cells, which is a characteristic feature of many solid tumors. This research contributes to the development of targeted cancer therapies, especially for tumors that are resistant to conventional treatments due to their hypoxic environment (Palmer et al., 1996).
Reductive Chemistry in Cancer Therapy
Another study by Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, which relates closely to N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide. This research is significant in understanding how these compounds are metabolically processed in hypoxic tumor cells, providing insight into their potential effectiveness and mechanisms of action in cancer therapy (Palmer et al., 1995).
Anticonvulsant Properties
A study conducted by Bailleux et al. (1995) synthesized and evaluated the anticonvulsant properties of a series of 4-nitro-N-phenylbenzamides, including this compound. This research is crucial for the development of new anticonvulsant drugs, particularly for conditions like epilepsy (Bailleux et al., 1995).
Crystal Engineering
Research by Saha et al. (2005) in crystal engineering involved the study of molecular tapes mediated via strong hydrogen bonds and weak interactions, including those with nitrobenzamide derivatives. This area of research is essential for the development of new materials and understanding molecular interactions in solid-state chemistry (Saha et al., 2005).
Synthesis and Antitumor Evaluation
Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which included compounds related to this compound. This research aimed at evaluating the cytostatic activities of these compounds against various human cancer cell lines, contributing to the ongoing search for effective antitumor agents (Racané et al., 2006).
Improved Drug Absorption
A study by Kondo et al. (1993) focused on improving the oral absorption of a poorly water-soluble drug, HO-221, which is structurally related to the compound of interest. This research is significant in pharmaceutical sciences, particularly in the formulation of drugs for enhanced bioavailability (Kondo et al., 1993).
Electrophysiological Effects
Bril et al. (1995) studied the electrophysiological effects of BRL-32872, a compound with similarities to this compound. This research provides insights into the potential cardiac effects of similar compounds, particularly in the context of developing new antiarrhythmic drugs (Bril et al., 1995).
One-Pot Synthesis Methods
Romero et al. (2013) described a one-pot synthesis method for 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides. This research is crucial for the development of efficient and practical synthetic methodologies in organic chemistry (Romero et al., 2013).
Preformulation and Formulation Development
Sena et al. (2017) conducted preformulation and formulation studies on a bioactive nitroaromatic compound, BNB, which is related to the compound . This research is important for understanding the stability and formulation strategies for such compounds, particularly in the context of developing new pharmaceuticals (Sena et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-7-10(2)14(12(16)8-9)17-15(19)11-5-3-4-6-13(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYPZUSWYSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-(5-methoxy-2,4-dimethylphenyl)sulfonyl-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B5520443.png)
